Cas no 219544-61-3 (Thiazole, 5-(2,2-dibromoethenyl)-4-methyl-)
Thiazole, 5-(2,2-dibromoethenyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Thiazole, 5-(2,2-dibromoethenyl)-4-methyl-
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- Inchi: 1S/C6H5Br2NS/c1-4-5(2-6(7)8)10-3-9-4/h2-3H,1H3
- InChI Key: FQZVLNSECMMXKL-UHFFFAOYSA-N
- SMILES: S1C(/C=C(/Br)\Br)=C(C)N=C1
Thiazole, 5-(2,2-dibromoethenyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359323-0.05g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-359323-0.1g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-359323-0.25g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-359323-0.5g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-359323-1.0g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359323-2.5g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-359323-5.0g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-359323-10.0g |
5-(2,2-dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 10.0g |
$3191.0 | 2023-03-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01061478-1g |
5-(2,2-Dibromoethenyl)-4-methyl-1,3-thiazole |
219544-61-3 | 95% | 1g |
¥3717.0 | 2023-03-18 |
Thiazole, 5-(2,2-dibromoethenyl)-4-methyl- Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Thiazole, 5-(2,2-dibromoethenyl)-4-methyl-
Thiazole, 5-(2,2-dibromoethenyl)-4-methyl-
The compound Thiazole, 5-(2,2-dibromoethenyl)-4-methyl-, also identified by the CAS number 219544-61-3, is a specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this compound includes a thiazole ring substituted with a 2,2-dibromoethenyl group at the 5-position and a methyl group at the 4-position. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery and material science. For instance, researchers have explored the potential of Thiazole, 5-(2,2-dibromoethenyl)-4-methyl- as a precursor for synthesizing bioactive molecules. Its dibromoethenyl group makes it an ideal candidate for various cross-coupling reactions, which are pivotal in constructing complex molecular frameworks. The methyl substitution at the 4-position further enhances its stability and reactivity in such reactions.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. One notable approach involves the reaction of an appropriate thioamide with an alkyne or alkene under catalytic conditions. The presence of bromine atoms in the molecule allows for selective substitution reactions, enabling chemists to tailor the compound's functionality for specific applications.
The applications of Thiazole, 5-(2,2-dibromoethenyl)-4-methyl- extend beyond traditional organic synthesis. Recent advancements have demonstrated its utility in polymer chemistry as well. For example, it has been used as a building block for constructing advanced polymers with tailored electronic properties. These polymers find applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Moreover, this compound has shown promise in medicinal chemistry. Its thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design. Researchers have investigated its potential as an anti-inflammatory agent and have found that certain derivatives exhibit significant activity against inflammatory pathways.
In conclusion, Thiazole, 5-(2,2-dibromoethenyl)-4-methyl- is a versatile compound with a wide range of applications in modern chemistry. Its unique structure and reactivity make it an invaluable tool for chemists working in diverse fields such as materials science, drug discovery, and polymer chemistry. As research continues to uncover new potential uses for this compound, its significance in the chemical industry is expected to grow further.
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